4-Di-2-ASP

Description

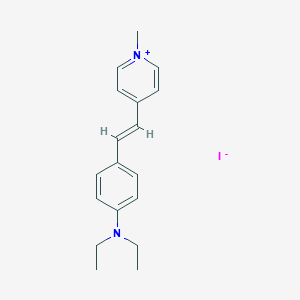

fluorescent probe; structure given in first source

Propriétés

IUPAC Name |

N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N2.HI/c1-4-20(5-2)18-10-8-16(9-11-18)6-7-17-12-14-19(3)15-13-17;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPKWLIHFGTFQV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00909746 | |

| Record name | N,N-Diethyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-iminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105802-46-8 | |

| Record name | 4-[4-(Diethylamino)styryl]-N-methylpyridinium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105802-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Diethylaminostyryl)-N-methylpyridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105802468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-iminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Diethylaminostyryl)-N-methylpyridinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Di-2-ASP: An In-depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Diethylaminostyryl)-N-methylpyridinium iodide, commonly known as 4-Di-2-ASP, is a cationic styryl fluorescent dye renowned for its utility in cellular imaging.[1] Its photostability and low cellular toxicity make it a valuable tool for visualizing mitochondria and monitoring neuronal activity in living cells and tissues.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development and life sciences.

Core Mechanism of Action

The primary mechanism of action of this compound as a mitochondrial and nerve terminal probe is underpinned by two key principles: its electrostatic-driven accumulation in organelles with a negative membrane potential and the environmentally sensitive nature of its fluorescence.

As a positively charged cation, this compound is actively drawn to and accumulates in compartments with a negative interior, most notably the mitochondrial matrix.[1] The mitochondrial membrane potential (ΔΨm), typically ranging from -150 to -180 mV, creates a strong electrophoretic gradient that drives the uptake of the dye from the cytosol.[1] This accumulation is therefore a direct indicator of mitochondrial health and activity; healthy, well-polarized mitochondria will exhibit significantly higher this compound fluorescence compared to depolarized or dysfunctional mitochondria.

The fluorescence of this compound is highly dependent on its local environment. In aqueous solutions, the dye exhibits low fluorescence. However, upon partitioning into the lipophilic environment of the mitochondrial or plasma membrane, its fluorescence quantum yield increases significantly. This enhancement is attributed to the restriction of intramolecular rotation within the dye molecule when it is embedded in the more viscous membrane environment, which reduces non-radiative decay pathways.

The relationship between the accumulation of a cationic dye like this compound and the mitochondrial membrane potential can be described by the Nernst equation:

ΔΨm ≈ (RT/zF) * ln([C]in / [C]out)

Where:

-

ΔΨm is the mitochondrial membrane potential

-

R is the ideal gas constant

-

T is the absolute temperature

-

z is the charge of the ion (in this case, +1 for this compound)

-

F is the Faraday constant

-

[C]in is the concentration of the dye inside the mitochondria

-

[C]out is the concentration of the dye in the cytoplasm

This relationship allows for the semi-quantitative, and with appropriate calibration, quantitative assessment of mitochondrial membrane potential through fluorescence intensity measurements.[3][4][5]

Data Presentation

Photophysical Properties of this compound

| Property | Value | Solvent/Condition | Reference |

| Chemical Formula | C₁₈H₂₃IN₂ | - | |

| Molecular Weight | 394.29 g/mol | - | |

| Excitation Maximum (λex) | 485 nm | Methanol | [2] |

| Emission Maximum (λem) | 607 nm | Methanol | [2] |

| Melting Point | 214-216 °C | - |

Uptake Kinetics in BeWo Cells (for the related compound 4-Di-1-ASP)

| Parameter | Value | Reference |

| Km (Michaelis-Menten constant) | 580 ± 110 µM | [1] |

| Vmax (Maximum velocity) | 97 ± 9 nmol/mg protein/30 min | [1] |

Experimental Protocols

Protocol 1: Vital Staining of Mitochondria in Cultured Cells

This protocol provides a general guideline for staining mitochondria in live cultured cells with this compound. Optimization may be required for different cell types and experimental conditions.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Cultured cells on coverslips or in imaging dishes

-

Balanced salt solution (BSS) or cell culture medium without phenol (B47542) red

-

Fluorescence microscope with appropriate filter sets (e.g., excitation ~480 nm, emission ~600 nm)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

-

Staining Solution Preparation: Prepare a working solution of this compound in BSS or phenol red-free medium. A final concentration in the range of 1-10 µM is a good starting point.

-

Staining: Remove the culture medium from the cells and wash once with warm BSS. Add the this compound working solution to the cells.

-

Incubation: Incubate the cells at 37°C for 15-30 minutes. The optimal incubation time may vary depending on the cell type.

-

Washing: Remove the staining solution and wash the cells 2-3 times with warm BSS to remove excess dye and reduce background fluorescence.

-

Imaging: Mount the coverslip on a slide with a drop of BSS or view the imaging dish directly on a fluorescence microscope. Acquire images using appropriate filter sets.

Protocol 2: Staining of Neuromuscular Junctions in Whole-Mount Muscle Preparations

This protocol is adapted from general methods for staining neuromuscular junctions and may require optimization for specific muscle types and species.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Dissected muscle tissue (e.g., mouse diaphragm or tibialis anterior)

-

Physiological saline solution (e.g., Ringer's solution)

-

(Optional) α-Bungarotoxin conjugated to a fluorophore with a different emission spectrum (e.g., Alexa Fluor 488-conjugated α-bungarotoxin) to label acetylcholine (B1216132) receptors.

-

Dissection microscope and tools

-

Fluorescence or confocal microscope

Procedure:

-

Muscle Dissection: Carefully dissect the muscle of interest, keeping it in oxygenated physiological saline. Pin the muscle at its resting length in a dissecting dish.[6]

-

Staining Solution Preparation: Prepare a working solution of this compound in physiological saline. A typical concentration range is 1-5 µM.

-

Staining: Incubate the muscle preparation in the this compound working solution. For live imaging of nerve terminal activity, this can be done directly on the microscope stage. For fixed imaging, incubate for 10-30 minutes at room temperature.

-

Washing: Thoroughly wash the muscle preparation with physiological saline to remove unbound dye. Multiple washes over 30-60 minutes are recommended to reduce background fluorescence.[6]

-

(Optional) Post-staining Fixation: For long-term preservation, the muscle can be fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 30-60 minutes after staining and washing.[6]

-

Mounting and Imaging: Mount the muscle preparation on a slide in an appropriate mounting medium. Image the neuromuscular junctions using a fluorescence or confocal microscope.

Mandatory Visualizations

Conclusion

This compound is a powerful and versatile fluorescent probe for the real-time visualization of mitochondria and nerve terminals in living cells. Its mechanism of action, rooted in its cationic nature and environmentally sensitive fluorescence, allows for the reliable assessment of mitochondrial membrane potential and neuronal activity. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a variety of research and drug development contexts. As with any fluorescent probe, careful optimization of experimental conditions is crucial for obtaining accurate and reproducible results.

References

- 1. This compound | 105802-46-8 | Benchchem [benchchem.com]

- 2. This compound, Cationic mitochondrial dye (CAS 105802-46-8) | Abcam [abcam.com]

- 3. Quantitative analysis of mitochondrial membrane potential heterogeneity in unsynchronized and synchronized cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of mitochondrial membrane potential heterogeneity in unsynchronized and synchronized cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. treat-nmd.org [treat-nmd.org]

4-Di-2-ASP Fluorescent Dye: A Technical Guide

Introduction

4-(4-Diethylaminostyryl)-N-methylpyridinium iodide, commonly known as 4-Di-2-ASP, is a cationic, styryl-based fluorescent dye. It is a versatile and photostable probe widely utilized by researchers for the dynamic visualization of cellular structures and processes. Primarily recognized as a potentiometric dye, it is extensively used for labeling mitochondria and living nerve terminals.[1][2][3] Its fluorescence characteristics are sensitive to the electric potential of membranes, making it an invaluable tool for investigating mitochondrial membrane potential and neuronal activity. This guide provides an in-depth overview of its technical specifications, mechanism of action, applications, and experimental protocols for researchers in cell biology, neuroscience, and drug development.

Core Properties and Specifications

The fundamental chemical and spectral properties of this compound are summarized below. These values are critical for designing and executing experiments, particularly for selecting appropriate optical filters and laser lines for fluorescence microscopy.

Table 1: Chemical and Physical Properties

| Property | Value | Citations |

| Full Chemical Name | 4-(4-Diethylaminostyryl)-1-methylpyridinium iodide | [3] |

| Synonyms | This compound, Styryl Pyridinium Dye | [1][4][5] |

| CAS Number | 105802-46-8 | [1][4] |

| Molecular Formula | C18H23IN2 | [4] |

| Molecular Weight | 394.29 g/mol | [4] |

| Appearance | Dark red crystalline powder | [3] |

| Purity | >97% | [3] |

| Solubility | Soluble in DMSO | [3] |

| Storage | Store at +4°C, protected from light and moisture. Stock solutions are stable for 1 month at -20°C or 6 months at -80°C. | [1][3] |

Table 2: Spectral Properties

| Property | Value | Citations |

| Excitation Maximum (λex) | ~485 nm | [3] |

| Emission Maximum (λem) | ~603 nm (in Methanol) | [3] |

| Fluorescence Wavelength Range | Orange-Red | [1] |

Mechanism of Action

This compound is a lipophilic cation that can passively diffuse across the plasma membrane of live cells. Its primary mechanism involves its accumulation in organelles with a negative transmembrane potential, most notably the mitochondrial matrix. The inner mitochondrial membrane maintains a significant negative potential (Δψm) of approximately -150 to -180 mV. This strong negative potential drives the electrophoretic accumulation of the positively charged this compound dye inside the mitochondria.

Upon accumulation, the dye molecules aggregate, leading to a significant enhancement of their fluorescence. Changes in mitochondrial membrane potential directly affect the concentration of the dye within the mitochondria, resulting in corresponding changes in fluorescence intensity. For instance, mitochondrial depolarization, which can be induced by agents like the uncoupler FCCP, leads to the release of the dye from the mitochondria into the cytoplasm.[6] This redistribution can be observed as a change in the staining pattern from punctate (healthy, polarized mitochondria) to a more diffuse cytoplasmic fluorescence.[6] This property allows for the dynamic monitoring of mitochondrial health and function.

Key Applications

The unique properties of this compound make it suitable for a range of applications in life sciences research.

-

Neuroscience: this compound is highly effective for staining living nerve terminals and neuromuscular junctions across various species.[2] It can be used for long-term imaging to monitor the structural configuration of motor terminals without apparent toxic effects.[2] A key advantage is its ability to stain presynaptic terminals independent of neuronal activity, making it an excellent tool for visualizing neuronal architecture.[3]

-

Mitochondrial Studies: As a vital mitochondrial marker, it is used to assess mitochondrial health and function.[1][5] Researchers can monitor changes in mitochondrial membrane potential in response to pharmacological agents, toxins, or pathological conditions.[6]

-

Cellular Imaging: The dye has been successfully used to label and identify specific cell types in living tissue slices, such as pulmonary neuroepithelial bodies (NEBs), ciliated cells, and Clara cells.[6] This allows for the study of local cellular interactions and physiological responses in complex tissue environments.[6][7]

Experimental Protocols

The following protocols are generalized guidelines. Optimal conditions, including dye concentration and incubation time, should be determined empirically for specific cell types and experimental setups.

Protocol 1: General Live-Cell Staining and Imaging

This protocol outlines the basic steps for staining cultured cells with this compound.

-

Reagent Preparation:

-

Prepare a 1-2 mM stock solution of this compound in high-quality, anhydrous DMSO.

-

Store the stock solution at -20°C or -80°C, protected from light and moisture.

-

-

Cell Preparation:

-

Culture cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

-

Ensure cells are healthy and at an appropriate confluency.

-

-

Staining Procedure:

-

Warm the required volume of cell culture medium or a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to 37°C.

-

Dilute the this compound stock solution into the pre-warmed medium to a final working concentration, typically between 1-10 µM.

-

Remove the existing culture medium from the cells and replace it with the staining solution.

-

Incubate the cells for 10-20 minutes at 37°C, protected from light.

-

-

Imaging:

-

After incubation, the cells can be imaged directly in the staining solution, or the solution can be replaced with fresh, pre-warmed medium to reduce background fluorescence.

-

Use a fluorescence microscope equipped with standard FITC/TRITC filter sets. For optimal signal, use an excitation wavelength of ~485 nm and collect emission at ~600 nm.

-

Protocol 2: Functional Imaging of Mitochondrial Potential in Tissue Slices

This protocol is adapted from studies on live lung slices and is suitable for investigating dynamic changes in response to stimuli.[6]

-

Tissue Preparation:

-

Prepare live tissue slices (e.g., vibratome sections) in an appropriate buffer, such as Artificial Cerebrospinal Fluid (ACSF) for brain slices, continuously bubbled with 95% O₂ and 5% CO₂.[8]

-

-

Staining:

-

Incubate the slices in the buffer containing this compound at a final concentration of 1-5 µM for 15-30 minutes at room temperature or 37°C.

-

For simultaneous calcium imaging, co-incubate with a calcium indicator like Fluo-4 AM.

-

-

Functional Imaging Workflow:

-

Mount the stained slice in an imaging chamber on the microscope stage and perfuse with fresh buffer.

-

Acquire a baseline fluorescence signal for 5-10 minutes.

-

Introduce a stimulus by switching the perfusion buffer to one containing a depolarizing agent (e.g., 50 mM KCl) or a mitochondrial uncoupler (e.g., FCCP).

-

Capture images using time-lapse confocal or widefield microscopy to record changes in this compound fluorescence intensity and distribution over time.

-

After the stimulation period, switch back to the control buffer to observe any recovery.

-

-

Data Analysis:

-

Define regions of interest (ROIs) over specific cells or subcellular structures.

-

Measure the mean fluorescence intensity within each ROI for every frame of the time-lapse series.

-

Plot the change in fluorescence (ΔF/F₀) over time to quantify the response to the stimulus.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fluorescent probes that stain living nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - CAS-Number 105802-46-8 - Order from Chemodex [chemodex.com]

- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 5. apexbt.com [apexbt.com]

- 6. Functional Live Cell Imaging of the Pulmonary Neuroepithelial Body Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Imaging activity of neuronal populations with new long-wavelength voltage-sensitive dyes - PMC [pmc.ncbi.nlm.nih.gov]

4-Di-2-ASP excitation and emission spectra

An In-Depth Technical Guide to 4-Di-2-ASP: Excitation, Emission, and Core Applications

Introduction

4-(4-Diethylaminostyryl)-N-methylpyridinium iodide, commonly known as this compound, is a cationic styryl pyridinium (B92312) fluorescent dye.[1][2] It is a versatile probe widely utilized in biological research for its ability to stain mitochondria in living cells and to report changes in plasma membrane potential.[1][3][4][5] Its photostability and low cytotoxicity at working concentrations make it a valuable tool for imaging living nerve terminals, neuromuscular junctions, and other excitable cells.[2][6] This guide provides a comprehensive overview of its spectral properties, experimental protocols, and the underlying mechanisms of action for researchers, scientists, and drug development professionals.

Core Spectral Properties

The fluorescence of this compound is highly sensitive to its local environment. Its excitation and emission maxima, as well as its quantum yield, can shift depending on the polarity of the solvent or whether it is bound to a lipid membrane. This solvatochromic property is fundamental to its function as a membrane potential sensor.

Data Presentation: Spectral Characteristics of this compound

The following table summarizes the key quantitative spectral data for this compound in various conditions.

| Property | Value | Condition / Solvent | Reference(s) |

| Excitation Maximum (λex) | 485 nm | Methanol | [6] |

| 488 nm | In live animal imaging applications | [6] | |

| 451 - 495 nm (Range) | General for Mitochondria Staining | [1] | |

| Emission Maximum (λem) | 603 nm | Methanol | |

| 607 nm | In live animal imaging applications | [6] | |

| 591 - 620 nm (Range) | General for Mitochondria Staining | [1] | |

| Molecular Formula | C₁₈H₂₃IN₂ | N/A | |

| Molecular Weight | 394.29 g/mol | N/A | |

| Solubility | Soluble in DMSO, DMF, Chloroform | N/A | [6] |

Mechanism of Action

This compound functions through two primary mechanisms depending on the application: mitochondrial accumulation and voltage sensitivity.

-

Mitochondrial Staining : As a lipophilic cation, this compound readily crosses the plasma membrane of live cells. It then accumulates in organelles with a negative interior potential, primarily the mitochondria, driven by the large negative mitochondrial membrane potential (~ -150 to -180 mV). This accumulation leads to a significant increase in local dye concentration, allowing for bright and specific visualization of the mitochondrial network.

-

Voltage Sensitivity : The fluorescence of this compound is sensitive to the electric field across the membrane. When the plasma membrane of an excitable cell, such as a neuron, depolarizes (becomes less negative on the inside), the dye molecules can undergo a change in their electronic distribution or orientation within the membrane. This process alters the dye's fluorescence properties, typically resulting in an increase in fluorescence intensity.[4] This response allows researchers to optically monitor neuronal activity and other changes in membrane potential.

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Protocol 1: Live Cell Staining of Mitochondria

This protocol provides a general guideline for staining mitochondria in cultured cells. Optimization may be required depending on the cell type.

-

Reagent Preparation :

-

Prepare a stock solution of this compound at 1-5 mM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Store the stock solution at -20°C or -80°C, protected from light and moisture.[1]

-

-

Cell Preparation :

-

Culture adherent cells on sterile glass coverslips or in chamber slides to an appropriate confluency. For suspension cells, prepare a cell suspension at a density of 1 x 10⁶ cells/mL.

-

-

Staining :

-

Prepare a fresh working solution by diluting the this compound stock solution into a warm (37°C) balanced salt solution (e.g., HBSS) or complete culture medium to a final concentration of 1-10 µM.

-

For adherent cells, remove the culture medium and wash once with warm buffer. Add the staining solution to cover the cells.

-

For suspension cells, add the staining solution directly to the cell suspension.

-

Incubate the cells for 10-30 minutes at 37°C, protected from light.

-

-

Washing and Imaging :

-

Remove the staining solution and wash the cells two to three times with warm culture medium or buffer to remove excess dye.

-

Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for the dye's spectra (e.g., a standard FITC or TRITC filter set, although specific filters for ~488 nm excitation and >600 nm emission are optimal).

-

Protocol 2: Monitoring Neuronal Activity (Membrane Depolarization)

This protocol describes how to use this compound to visualize depolarization, for example, by using a high potassium chloride (KCl) solution.

-

Staining :

-

Label the neuronal culture or tissue slice with this compound as described in Protocol 1. A typical concentration is 5-10 µM for 15-20 minutes.

-

-

Baseline Imaging :

-

After washing, place the sample on the microscope stage and perfuse with a normal physiological buffer (e.g., Tyrode's solution).

-

Acquire a baseline time-lapse series of fluorescence images to establish a stable signal before stimulation.

-

-

Stimulation and Recording :

-

Prepare a stimulation buffer containing a high concentration of KCl (e.g., 50 mM), replacing an equimolar amount of NaCl to maintain osmolarity.

-

Switch the perfusion to the high-KCl buffer to induce membrane depolarization.

-

Continuously record the fluorescence intensity from regions of interest (e.g., cell bodies or nerve terminals) during the perfusion. An increase in fluorescence intensity indicates depolarization.[4]

-

-

Data Analysis :

-

Quantify the change in fluorescence intensity over time. The data is typically expressed as a relative change in fluorescence (ΔF/F₀), where ΔF is the change from the baseline fluorescence (F₀).

-

Visualizations: Workflows and Mechanisms

Experimental Workflow for Cellular Imaging

Caption: General workflow for staining live cells with this compound.

Mechanism of Voltage Sensitivity

Caption: Conceptual model of this compound fluorescence change with membrane potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fluorescent probes that stain living nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Immunomart [immunomart.com]

- 6. This compound - CAS-Number 105802-46-8 - Order from Chemodex [chemodex.com]

4-Di-2-ASP: An In-depth Technical Guide to a Potent Mitochondrial Marker

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(4-diethylaminostyryl)-N-methylpyridinium iodide (4-Di-2-ASP), a fluorescent styryl dye utilized for its specificity as a mitochondrial marker. We will delve into its mechanism of action, quantitative properties, detailed experimental protocols, and its position relative to other common mitochondrial probes. This document is intended to serve as a core technical resource for professionals in life sciences research and drug development.

Core Principles: Mitochondrial Staining and the Role of Membrane Potential

The mitochondrion, central to cellular energy production and apoptosis, maintains a significant electrochemical proton gradient across its inner membrane. This gradient, generated by the electron transport chain, results in a substantial negative membrane potential (ΔΨm) within the mitochondrial matrix, typically ranging from -150 to -180 mV. This potent negative charge serves as a natural attractant for lipophilic, cationic molecules.

This compound is a cationic styryl dye that leverages this principle for its selective accumulation within mitochondria.[1][2] Its positive charge drives it across the inner mitochondrial membrane and into the negatively charged matrix, where it concentrates and produces a strong fluorescent signal upon excitation. The intensity of this signal is therefore directly proportional to the mitochondrial membrane potential, making this compound a valuable tool for assessing mitochondrial health and function. A collapse in ΔΨm, an early indicator of apoptosis, will result in a corresponding loss of this compound signal.[3]

Quantitative Data and Properties of this compound

The utility of a fluorescent probe is defined by its physicochemical and spectral properties. This compound is noted for its photostability and low cytotoxicity, making it suitable for imaging living cells and tissues.[4][5]

| Property | Value | Source(s) |

| Chemical Identity | 4-(4-diethylaminostyryl)-N-methylpyridinium iodide | [6] |

| Molecular Formula | C₁₈H₂₃IN₂ | [4] |

| Molecular Weight | 394.29 g/mol | |

| Purity | >97% | |

| Excitation Max (λex) | ~485 - 488 nm | [4] |

| Emission Max (λem) | ~603 - 607 nm (in Methanol) | [5] |

| Solubility | Soluble in DMSO | |

| Biological Nature | Synthetic, Cationic Dye | [4] |

| Reported Toxicity | Generally considered nontoxic to cells at working concentrations | [4][5] |

| Photostability | Described as a photostable dye | [4][5] |

Mechanism of Action and Specificity

This compound is a ratiometric, potential-sensitive dye. Its accumulation is a direct function of the mitochondrial membrane potential. This dependency provides a semi-quantitative readout of mitochondrial health. While it is broadly used as a mitochondrial marker, it has found a specific niche in neuroscience for its ability to effectively stain living nerve terminals at neuromuscular junctions and in various epithelial tissues.[4][6] This high-fidelity staining in presynaptic terminals is attributed to the high density of active mitochondria required to meet the energetic demands of neurotransmission.[6] Notably, some studies indicate that this staining of nerve terminals occurs independently of neuronal activity.[4][5]

The diagram below illustrates the fundamental mechanism of this compound accumulation.

References

- 1. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. biocompare.com [biocompare.com]

- 3. Monitor mitochondrial membrane potential in cancer cell lines with a dual-emission fluorescent dye [moleculardevices.com]

- 4. This compound [cogershop.com]

- 5. Sapphire Bioscience [sapphirebioscience.com]

- 6. Fluorescent probes that stain living nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Di-2-ASP Staining for Researchers and Drug Development Professionals

An overview of the styryl pyridinium (B92312) fluorescent dye, 4-Di-2-ASP, covering its core principles, experimental applications, and detailed protocols for its use in vital imaging of mitochondria, nerve terminals, and sensory hair cells.

Core Principles of this compound Staining

4-(4-Diethylaminostyryl)-1-methylpyridinium iodide (this compound) is a cationic, styryl pyridinium fluorescent dye renowned for its utility in vital staining, particularly of mitochondria and nerve terminals.[1][2][3] Its lipophilic nature allows it to readily partition into cell membranes, while its positive charge drives its accumulation in organelles with a negative membrane potential, most notably mitochondria. This potential-dependent accumulation is the primary mechanism behind its function as a mitochondrial marker.

The dye is characterized by its photostability and generally low toxicity to cells, making it a valuable tool for imaging living cells and tissues over time.[1][2] It has been successfully employed to visualize living nerve terminals in a variety of species and tissues, including rabbit corneal epithelium, rat epidermis, and neuromuscular junctions in mice, snakes, and frogs.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, essential for designing and executing fluorescence microscopy experiments.

| Property | Value | Notes |

| Molecular Formula | C₁₈H₂₃IN₂ | |

| Molecular Weight | 394.29 g/mol | |

| Excitation Maximum (λex) | ~485 nm | In methanol.[2] Can be effectively excited by a 488 nm laser line. |

| Emission Maximum (λem) | ~603 nm | In methanol.[2] |

| Solubility | Soluble in DMSO | |

| Purity | >97% |

Key Applications and Experimental Protocols

This compound has proven to be a versatile tool in cellular and neurobiological research. Below are detailed protocols for its primary applications.

Visualizing Mitochondria and Assessing Mitochondrial Membrane Potential

The accumulation of this compound within mitochondria is directly proportional to the mitochondrial membrane potential (ΔΨm). Healthy, energized mitochondria maintain a high negative potential, leading to robust dye accumulation and bright fluorescence. Conversely, a decrease in ΔΨm, often an early indicator of apoptosis or cellular stress, results in reduced dye accumulation and dimmer fluorescence.

Experimental Protocol: Assessing Mitochondrial Membrane Potential in Cultured Cells

This protocol is adapted from general methods for cationic mitochondrial dyes and should be optimized for specific cell types and experimental conditions.

-

Cell Preparation:

-

Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or chamber slides).

-

-

Staining Solution Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 1-5 mM).

-

On the day of the experiment, dilute the stock solution in a serum-free culture medium or an appropriate buffer (e.g., HBSS) to a final working concentration. A starting concentration of 1-10 µM is recommended, but the optimal concentration should be determined empirically.

-

-

Staining Procedure:

-

Remove the culture medium from the cells and wash once with a pre-warmed buffer.

-

Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

For experiments investigating changes in membrane potential, include appropriate controls. A positive control for mitochondrial depolarization can be achieved by co-incubating a separate sample with a mitochondrial uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at a final concentration of 10-50 µM.

-

-

Imaging:

-

After incubation, gently wash the cells two to three times with a pre-warmed buffer to remove excess dye.

-

Add fresh, pre-warmed buffer or imaging medium to the cells.

-

Image the cells immediately using a fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation ~488 nm, emission ~600 nm).

-

Acquire images from both control and experimental conditions using identical imaging parameters (e.g., laser power, exposure time, gain).

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity of mitochondrial regions in multiple cells for each condition.

-

A decrease in fluorescence intensity in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.

-

Staining of Living Nerve Terminals and Neuromuscular Junctions

This compound is an excellent tool for visualizing the morphology and distribution of living nerve terminals, independent of neuronal activity.[1] This allows for the long-term tracking of identified terminals to study processes like synaptic plasticity, development, and degeneration.

Experimental Protocol: Staining Neuromuscular Junctions in Mouse Tissue

This protocol is a general guideline for whole-mount muscle preparations.

-

Tissue Preparation:

-

Dissect the muscle of interest (e.g., diaphragm, tibialis anterior) in a physiological saline solution.

-

Pin the muscle in a dissecting dish to maintain its resting length.

-

-

Staining Solution Preparation:

-

Prepare a working solution of this compound in physiological saline. A concentration range of 1-10 µM is a good starting point.

-

-

Staining Procedure:

-

Incubate the muscle preparation in the this compound staining solution for 30-60 minutes at room temperature, protected from light.

-

Gently agitate the preparation during incubation to ensure even staining.

-

-

Washing:

-

After incubation, wash the muscle extensively with fresh physiological saline for at least 30 minutes, with several changes of the solution, to reduce background fluorescence.

-

-

Imaging:

-

Mount the stained muscle for observation with a fluorescence microscope.

-

Use appropriate objectives and imaging settings to visualize the fine details of the nerve terminals.

-

References

4-Di-2-ASP: A Technical Guide to its Chemical Properties, Structure, and Applications in Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Diethylaminostyryl)-1-methylpyridinium iodide, commonly known as 4-Di-2-ASP, is a fluorescent lipophilic cationic dye with significant applications in cellular imaging, particularly in the fields of neuroscience and cell biology. Its utility stems from its ability to accumulate in mitochondria in a membrane potential-dependent manner, making it a valuable tool for assessing mitochondrial function and visualizing nerve terminals. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of this compound.

Chemical Properties and Structure

This compound is a synthetic organic compound belonging to the styrylpyridinium class of dyes. Its chemical structure features a positively charged pyridinium (B92312) ring linked to a diethylaminostyryl group, with iodide as the counter-ion. This amphipathic nature allows it to readily partition into cellular membranes.

| Property | Value | References |

| IUPAC Name | 4-((E)-2-(4-(diethylamino)phenyl)vinyl)-1-methylpyridinium iodide | [1] |

| Synonyms | 4-(4-Diethylaminostyryl)-N-methylpyridinium iodide, DiASP | [2] |

| CAS Number | 105802-46-8 | [1][3] |

| Molecular Formula | C₁₈H₂₃IN₂ | [1] |

| Molecular Weight | 394.29 g/mol | [1] |

| Appearance | Dark red crystalline powder | [2] |

| Solubility | Soluble in DMSO, DMF, and chloroform. Insoluble in water. | [2][3][4] |

| Melting Point | 214-216 °C | [3] |

| Excitation Maximum (λex) | ~485 nm (in methanol) | [1][3] |

| Emission Maximum (λem) | ~603 nm (in methanol) | [1][3] |

Experimental Protocols

Live-Cell Imaging of Neuroepithelial Bodies (NEBs) and Calcium Signaling

This protocol is adapted from studies on living lung slices and is designed to visualize NEBs and simultaneously monitor intracellular calcium dynamics.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Fluo-4 AM calcium indicator stock solution (e.g., 1 mM in DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

Physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer)

-

Vibratome or other tissue slicer

-

Confocal microscope with appropriate filter sets for this compound (Excitation: ~488 nm, Emission: ~600 nm) and Fluo-4 (Excitation: ~495 nm, Emission: ~515 nm)

-

Live-cell imaging chamber

Procedure:

-

Tissue Preparation: Prepare 150-200 µm thick vibratome slices of the tissue of interest (e.g., lung) in ice-cold physiological salt solution.

-

Dye Loading:

-

Prepare a loading solution containing 5 µM this compound and 5 µM Fluo-4 AM, with 0.05% Pluronic F-127 in the physiological salt solution.

-

Incubate the tissue slices in the loading solution for 30-60 minutes at 37°C, protected from light.

-

-

Washing: Wash the slices three times with the physiological salt solution to remove excess dye.

-

Mounting: Mount the stained slices in a live-cell imaging chamber perfused with the physiological salt solution.

-

Imaging:

-

Place the chamber on the stage of the confocal microscope.

-

Identify NEBs by their characteristic morphology and bright red fluorescence from this compound.

-

Simultaneously acquire images in the red (this compound) and green (Fluo-4) channels.

-

Establish a baseline fluorescence for both dyes.

-

-

Stimulation and Data Acquisition:

-

Perfuse the chamber with a stimulus (e.g., high potassium solution to induce depolarization).

-

Acquire time-lapse images to monitor changes in both this compound and Fluo-4 fluorescence. An increase in Fluo-4 fluorescence indicates a rise in intracellular calcium. Changes in this compound fluorescence can be correlated with alterations in mitochondrial membrane potential.[3]

-

Signaling Pathways and Mechanisms

This compound is primarily used as an indicator of mitochondrial membrane potential (ΔΨm). A higher ΔΨm leads to greater accumulation of the dye within the mitochondria, resulting in a stronger fluorescent signal. Changes in cellular signaling that affect mitochondrial function, such as those initiated by neurotransmitters or other stimuli, can be indirectly monitored by observing changes in this compound fluorescence.

For instance, in neuronal cells, synaptic activity can lead to an influx of calcium ions. This increase in intracellular calcium can be taken up by mitochondria, a process that can transiently decrease the mitochondrial membrane potential. This change in ΔΨm can be detected as a change in this compound fluorescence. Therefore, this compound can be used in conjunction with calcium indicators to study the interplay between calcium signaling and mitochondrial function.[3][4]

Figure 1: Signaling cascade showing the use of this compound and Fluo-4.

Experimental Workflow

The following diagram illustrates a typical workflow for a live-cell imaging experiment using this compound.

Figure 2: Experimental workflow for live-cell imaging with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Neuroepithelial Bodies of Pulmonary Airways Serve as a Reservoir of Progenitor Cells Capable of Epithelial Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional Live Cell Imaging of the Pulmonary Neuroepithelial Body Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuronal calcium signaling: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4-Di-2-ASP for Vital Labeling of Neuroepithelial Bodies

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the use of the styryl pyridinium (B92312) dye, 4-(4-diethylaminostyryl)-N-methylpyridinium iodide (4-Di-2-ASP), for the fluorescent labeling of pulmonary neuroepithelial bodies (NEBs) in living tissue preparations. This technique is pivotal for the functional imaging and physiological study of NEBs, which are implicated as polymodal airway sensors.

Introduction to this compound and Neuroepithelial Bodies

Pulmonary neuroepithelial bodies (NEBs) are innervated clusters of neuroendocrine cells located within the airway epithelium of mammalian lungs. These bodies are thought to function as airway sensors that respond to stimuli such as hypoxia and hypercapnia by releasing signaling molecules like serotonin (B10506) (5-HT).[1][2] Their diffuse distribution makes them challenging to study in vivo. The fluorescent styryl dye this compound has emerged as a reliable tool for selectively labeling NEBs in viable ex vivo lung slice preparations, enabling real-time functional analysis.[3]

This compound is a lipophilic cation that is taken up by living cells, with its fluorescence intensity being dependent on the mitochondrial membrane potential.[3] This property allows for the unambiguous identification of NEBs, as well as other cell types like ciliated cells, in live lung tissue.[3] The acceptable viability of this compound-labeled NEB cells has been demonstrated, even over extended periods, making it suitable for physiological experiments.

Experimental Protocols

The following protocols are synthesized from established methodologies for the preparation of lung slices and subsequent labeling with this compound.

Preparation of Live Lung Slices

This procedure is optimized for obtaining viable lung tissue slices suitable for microscopy.

Materials:

-

Low-melting-point agarose (B213101)

-

Krebs-Ringer bicarbonate buffer (KRBB), gassed with 95% O2 / 5% CO2

-

Vibratome

-

Dissection tools

Procedure:

-

Anesthetize the animal (e.g., mouse, rat, hamster, rabbit) according to approved institutional protocols.

-

Perfuse the vasculature with ice-cold KRBB to remove blood.

-

Instill the lungs with a low-melting-point agarose solution via the trachea.

-

Excise the lungs and place them in ice-cold KRBB.

-

Cut the lung lobes into smaller blocks suitable for mounting on a vibratome.

-

Section the tissue into thin slices (e.g., 150-200 µm) using a vibratome in a bath of ice-cold KRBB.

-

Collect the slices and maintain them in gassed KRBB at room temperature.

This compound Staining of NEBs

This protocol details the vital staining process for identifying NEBs.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Krebs-Ringer bicarbonate buffer (KRBB)

-

Live lung slices

Procedure:

-

Prepare a working solution of this compound in KRBB. A typical final concentration is 1-2 µM.

-

Incubate the live lung slices in the this compound working solution for 15-30 minutes at 37°C.

-

Wash the slices with fresh KRBB to remove excess dye.

-

Mount the slices in a perfusion chamber on a microscope stage for imaging.

-

NEBs will appear as brightly fluorescent cell clusters within the airway epithelium. Nerve fibers innervating the NEBs may also be labeled.

Quantitative Data Summary

The following table summarizes key quantitative parameters reported in the literature for this compound labeling and functional studies of NEBs.

| Parameter | Value | Species | Notes | Reference |

| This compound Staining | ||||

| Concentration | 1-2 µM | Rat, Mouse, Hamster, Rabbit | Effective for selective labeling of NEBs. | |

| Incubation Time | 15-30 min | Rat, Mouse, Hamster, Rabbit | Sufficient for dye uptake. | |

| Functional Imaging | ||||

| FCCP Concentration | 10 µM | Mouse | Mitochondrial uncoupler, causes an increase in this compound fluorescence. | [3] |

| High [K+]o Stimulation | 50 mM | Mouse | Evokes a rapid increase in intracellular Ca2+ in NEB cells. | [3] |

| NEB Morphometry | ||||

| NEB Frequency (Peak) | 175.5 NEB/mm³ | Rabbit (6 days postnatal) | Number of NEBs changes with age. | [4] |

| NEB Size (Peak) | 659.54 µm² (mean surface area) | Rabbit (11 days postnatal) | Size of NEBs varies with developmental stage. | [4] |

| NEB Frequency (PHD-1 deficient) | 2.24 ± 0.4 % area/mm² | Mouse (P2) | Significantly increased compared to wild-type. | [5] |

| NEB Size (PHD-1 deficient) | 1494.6 ± 175.3 µm² | Mouse (P2) | Approximately twice the size of wild-type. | [5] |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for this compound Labeling and Functional Imaging

The following diagram illustrates the general workflow for preparing and labeling lung tissue to study NEB function.

Caption: Workflow for NEB labeling and functional analysis.

Hypothesized Signaling in NEBs upon Hypoxia/Hypercapnia

This diagram depicts a potential signaling cascade within NEB cells in response to changes in airway gas composition, which can be investigated using this compound in conjunction with other functional indicators like Fluo-4 for calcium imaging.

Caption: NEB sensory transduction pathway.

Applications in Research and Drug Development

The ability to vitally label and functionally assess NEBs using this compound opens several avenues for research and therapeutic development:

-

Drug Screening: The ex vivo lung slice model with labeled NEBs provides a platform for screening compounds that may modulate NEB activity.[] This is relevant for conditions where NEB hyperplasia is observed, such as in certain pediatric and adult lung disorders.[5]

-

Disease Modeling: This technique allows for the direct visualization and study of local interactions within the NEB microenvironment in models of lung disease.[3]

-

Understanding Sensory Mechanisms: By combining this compound with other fluorescent indicators, researchers can dissect the signaling pathways involved in NEB responses to various stimuli. For example, simultaneous imaging of mitochondrial membrane potential (via this compound) and intracellular calcium (via Fluo-4) can elucidate the sequence of events following sensory transduction.[3]

Conclusion

This compound is an invaluable tool for the selective labeling and functional study of neuroepithelial bodies in living lung tissue. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to employ this technique to investigate the physiological and pathophysiological roles of these important airway sensors. The combination of vital labeling with functional imaging in an ex vivo setting provides a powerful system for exploring the complex biology of the NEB microenvironment.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances and contraversies on the role of pulmonary neuroepithelial bodies as airway sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional Live Cell Imaging of the Pulmonary Neuroepithelial Body Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distribution and frequency of neuro-epithelial bodies in post-natal rabbit lung: quantitative study with monoclonal antibody against serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chapter 21: Hyperplasia of Pulmonary Neuroepithelial Bodies (NEB) in Lungs of Prolyl Hydroxylase –1(PHD-1) Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Di-2-ASP Fluorescence for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the styryl fluorescent dye 4-Di-2-ASP, (4-(4-diethylaminostyryl)-N-methylpyridinium iodide), a versatile tool in cellular imaging. We will delve into its core principles, quantitative fluorescent properties, and detailed experimental protocols for its primary applications in neuroscience and cell biology. This document is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their studies.

Core Principles of this compound Fluorescence

This compound is a lipophilic cationic dye that exhibits low fluorescence in aqueous environments but becomes intensely fluorescent upon insertion into lipid membranes. This property makes it an excellent probe for visualizing cellular membranes, particularly those of mitochondria and nerve terminals. Its fluorescence characteristics are sensitive to the local electric field, enabling its use as a potentiometric probe to monitor changes in membrane potential.

The mechanism of its voltage sensitivity is attributed to an electrochromic effect, where a change in the transmembrane potential alters the electronic environment of the dye's chromophore. This leads to a shift in its excitation and emission spectra, as well as a change in its fluorescence intensity. Depolarization of the membrane typically causes a decrease in the fluorescence of styryl dyes like this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative properties of this compound, providing a reference for experimental design and data interpretation.

| Property | Value | Environment/Solvent |

| Molecular Weight | 394.29 g/mol | N/A |

| Excitation Maximum (λex) | ~485 nm | Methanol[1] |

| Emission Maximum (λem) | ~603 nm | Methanol[1] |

| Excitation Maximum (λex) | ~488 nm | In living cells |

| Emission Maximum (λem) | ~607 nm | In living cells |

| Quantum Yield (Φf) | Low in aqueous solution, high in membranes | General observation[2][3] |

| Molar Extinction Coefficient (ε) | High in lipid environments | General for styryl dyes[4] |

Note: The exact quantum yield and molar extinction coefficient of this compound in a membrane-bound state are not consistently reported in the literature and can vary depending on the specific lipid composition and experimental conditions.

Experimental Protocols

Detailed methodologies for the key applications of this compound are provided below.

Staining of Mitochondria in Cultured Neurons

This protocol is adapted from general procedures for staining mitochondria in live cells.

Materials:

-

This compound stock solution (1-5 mM in DMSO)

-

Cultured primary neurons on coverslips

-

Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or imaging medium

-

Fluorescence microscope with appropriate filter sets (e.g., for FITC or TRITC, depending on the desired spectral overlap)

Procedure:

-

Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed (37°C) HBSS or imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for the specific cell type and experimental conditions.

-

Cell Preparation: Wash the cultured neurons twice with pre-warmed HBSS to remove any residual culture medium.

-

Staining: Replace the HBSS with the this compound staining solution and incubate the cells for 15-30 minutes at 37°C in a cell culture incubator.

-

Washing: After incubation, gently wash the cells two to three times with pre-warmed HBSS or imaging medium to remove excess dye.

-

Imaging: Mount the coverslip on a microscope slide with a drop of imaging medium. Image the cells immediately using a fluorescence microscope. For live-cell imaging, maintain the cells at 37°C and 5% CO2 using a stage-top incubator.

Imaging Synaptic Vesicle Recycling in Neurons

This protocol is based on the established methods for using styryl dyes like the FM series to track synaptic vesicle turnover.[2][3][5][6][7]

Materials:

-

This compound stock solution (1-5 mM in DMSO)

-

Cultured primary neurons on coverslips

-

Tyrode's solution (or other suitable physiological buffer)

-

High potassium (High K+) Tyrode's solution (e.g., 90 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity)

-

Field stimulation chamber and stimulator

-

Fluorescence microscope with a sensitive camera (e.g., EMCCD or sCMOS)

Procedure:

-

Prepare Staining Solution: Dilute the this compound stock solution in Tyrode's solution to a final concentration of 2-10 µM.

-

Baseline Imaging: Mount the coverslip in the stimulation chamber and perfuse with normal Tyrode's solution. Acquire baseline images of the nerve terminals.

-

Stimulation and Staining (Loading): Perfuse the chamber with the this compound staining solution. Stimulate the neurons to induce synaptic vesicle exocytosis and subsequent endocytosis in the presence of the dye. This can be achieved by either:

-

Electrical Field Stimulation: Apply a train of action potentials (e.g., 10 Hz for 1-2 minutes).[5]

-

Chemical Depolarization: Perfuse with High K+ Tyrode's solution for 1-2 minutes.

-

-

Washing: After stimulation, wash the cells extensively with dye-free Tyrode's solution for 5-10 minutes to remove all extracellular and surface-bound dye.

-

Imaging of Loaded Terminals: Acquire images of the fluorescently labeled synaptic terminals. The fluorescence intensity is proportional to the number of recycled vesicles.

-

Stimulation and Destaining (Unloading): To observe vesicle exocytosis, stimulate the neurons again in dye-free Tyrode's solution using either electrical or chemical methods.

-

Imaging of Unloading: Acquire a time-lapse series of images during the destaining stimulation. The decrease in fluorescence intensity over time reflects the rate of synaptic vesicle exocytosis.

Measurement of Relative Changes in Mitochondrial Membrane Potential

This protocol outlines a method to monitor changes in mitochondrial membrane potential using this compound.

Materials:

-

This compound stock solution (1-5 mM in DMSO)

-

Cultured cells of interest

-

Physiological buffer (e.g., HBSS)

-

Mitochondrial membrane potential uncoupler (e.g., FCCP or CCCP) as a positive control

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Preparation and Staining: Follow steps 1-4 of the mitochondrial staining protocol (Section 3.1).

-

Baseline Measurement: Acquire baseline fluorescence intensity measurements of the stained cells.

-

Induce Membrane Potential Change: Treat the cells with the experimental compound of interest. To validate the assay, treat a separate group of cells with an uncoupler like FCCP (e.g., 1-10 µM) to induce mitochondrial depolarization.

-

Time-Lapse Imaging/Measurement: Acquire a time-series of fluorescence intensity measurements to monitor the change in this compound fluorescence over time. A decrease in fluorescence intensity is indicative of mitochondrial depolarization.

-

Data Analysis: Quantify the change in fluorescence intensity relative to the baseline for each condition.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound fluorescence.

Mechanism of Voltage Sensitivity

Caption: Simplified model of the electrochromic mechanism of this compound.

Experimental Workflow for Synaptic Vesicle Recycling Imaging

References

- 1. This compound, Cationic mitochondrial dye (CAS 105802-46-8) | Abcam [abcam.com]

- 2. scispace.com [scispace.com]

- 3. Imaging synaptic vesicle recycling by staining and destaining vesicles with FM dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Fluorescent Measurement of Synaptic Activity Using FM Dyes in Dissociated Hippocampal Cultured Neurons [bio-protocol.org]

- 6. Using the fluorescent styryl dye FM1-43 to visualize synaptic vesicles exocytosis and endocytosis in motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Using the Fluorescent Styryl Dye FM1-43 to Visualize Synaptic Vesicles Exocytosis and Endocytosis in Motor Nerve Terminals | Springer Nature Experiments [experiments.springernature.com]

The Dawn of Illumination: A Technical Guide to the Discovery and Development of Styryl Dyes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Styryl dyes, a versatile class of fluorescent molecules, have carved a significant niche in biological and pharmaceutical research. Their unique photophysical properties, characterized by high sensitivity to the molecular environment, have made them indispensable tools for visualizing and quantifying dynamic cellular processes. This in-depth technical guide explores the core facets of styryl dye discovery and development, from their fundamental synthesis to their diverse applications. We delve into their mechanism of action, present key quantitative data, and provide detailed experimental protocols for their use. Furthermore, this guide offers visual representations of key signaling pathways and experimental workflows, providing a comprehensive resource for researchers and professionals in the field.

Introduction: The Rise of Styryl Dyes

The story of styryl dyes is one of continuous innovation, driven by the need for more sensitive and dynamic fluorescent probes in biological imaging. These dyes typically consist of an electron-donating and an electron-accepting moiety connected by a conjugated π-system, often a vinylene bridge.[1] This "push-pull" electronic structure is the basis for their remarkable sensitivity to the local environment, such as membrane potential and solvent polarity.[2]

One of the most well-known families of styryl dyes is the 'FM' (Fei Mao) series, which has revolutionized the study of synaptic vesicle recycling.[3] These amphiphilic molecules reversibly stain membranes, exhibiting low fluorescence in aqueous solution but becoming intensely fluorescent upon insertion into the lipid bilayer.[4] This property allows for the real-time tracking of endocytosis and exocytosis.[2][5] Beyond neuroscience, styryl dyes have found applications as DNA labels, probes for protein aggregates, and voltage-sensitive indicators in various cell types.[6][7] Their development continues to be an active area of research, with efforts focused on improving photostability, extending emission wavelengths into the near-infrared, and creating targeted probes for specific cellular components.[8]

Synthesis and Chemical Diversity

The synthesis of styryl dyes is often achieved through Knoevenagel condensation reactions.[2] This versatile reaction allows for the combination of a wide variety of electron-donating and electron-accepting heterocyclic systems, leading to a vast chemical space with tunable photophysical properties.[9] For instance, reacting 4-chloro-2-(diphenylamino)-1,3-thiazole-5-carbaldehyde with active methylene (B1212753) compounds yields novel push-pull styryl chromophores.[2] Another common strategy involves the condensation of N-ethylated heteroaromatic compounds with an indole (B1671886) aldehyde in an aldol-type reaction.[1]

Modifications to the core structure can significantly impact the dye's properties. For example, replacing a pyridinium (B92312) moiety with a quinolinium extends the π-conjugation, resulting in a bathochromic (red) shift in the absorption and emission spectra.[10] The introduction of "clickable" moieties, such as alkynes, allows for the covalent attachment of styryl dyes to biomolecules for targeted labeling.[11]

Photophysical Properties of Styryl Dyes

The utility of styryl dyes is intrinsically linked to their photophysical characteristics. Key parameters include their absorption and emission maxima (λ_abs and λ_em), Stokes shift (the difference between λ_em and λ_abs), and fluorescence quantum yield (Φ_f). These properties are highly dependent on the solvent environment and binding to biological targets.[1]

Table 1: Photophysical Properties of Selected Styryl Dyes

| Dye | Solvent/Environment | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) | Reference |

| Styryl-QL | DMSO | 531 | 625 | 94 | 0.05 | [1] |

| MeOH | 525 | 620 | 95 | 0.03 | [1] | |

| PBS | 520 | 600 | 80 | <0.01 | [1] | |

| PBS + DNA | - | - | - | - | [1] | |

| Styryl-BT | DMSO | 473 | 575 | 102 | 0.03 | [1] |

| MeOH | 465 | 570 | 105 | 0.02 | [1] | |

| PBS | 460 | 550 | 90 | <0.01 | [1] | |

| PBS + DNA | - | - | - | - | [1] | |

| FM1-43 | Methanol | 470 | 580 | 110 | - | [10] |

| DMSO | 488 | 595 | 107 | - | [10] | |

| PBS | 480 | 600 | 120 | <0.01 | [10] | |

| DOPC Liposomes | 465 | 600 | 135 | - | [10] | |

| SP-468 | Methanol | 468 | 580 | 112 | 0.04 | [10] |

| DMSO | 475 | 585 | 110 | 0.07 | [10] | |

| PBS | 460 | 600 | 140 | <0.01 | [10] | |

| DOPC Liposomes | 460 | 600 | 140 | 0.12 | [10] | |

| SQ-535 | Methanol | 535 | 650 | 115 | 0.03 | [10] |

| DMSO | 545 | 660 | 115 | 0.05 | [10] | |

| PBS | 525 | 660 | 135 | <0.01 | [10] | |

| DOPC Liposomes | 525 | 660 | 135 | 0.10 | [10] |

Experimental Protocols

General Synthesis of Cationic Styryl Dyes

This protocol describes a general two-step synthesis for cationic styryl dyes, adapted from the literature.[1]

-

N-ethylation of Heteroaromatic Compounds: Prepare N-ethylated heteroaromatic compounds (e.g., 4-ethylquinoline, 2-ethylbenzothiazole) and 1-ethylindole-3-carbaldehyde by heating the respective precursors.

-

Knoevenagel Condensation: Condense the N-ethylated indole aldehyde with the quinolinium or benzothiazolium salt in refluxing ethanol. This aldol-type reaction yields the cationic styryl dyes.

-

Purification: Purify the resulting dyes using standard chromatographic techniques.

Staining and Imaging of Synaptic Vesicle Recycling with FM1-43

This protocol is a generalized procedure for visualizing synaptic vesicle turnover in cultured neurons using FM1-43.[1][5]

-

Preparation of Solutions:

-

Prepare a stock solution of FM1-43 (e.g., 1-5 mM in water) and store at 4°C, protected from light.

-

Prepare a high-potassium (high K+) stimulation buffer (e.g., containing 90 mM KCl) and a standard physiological saline solution.

-

-

Staining (Loading):

-

Bathe the neuronal preparation in the high K+ buffer containing 2-10 µM FM1-43 for 1-2 minutes at room temperature to induce depolarization and vesicle endocytosis.

-

-

Washing:

-

Rapidly wash the preparation with standard saline solution for 5-10 minutes to remove the extracellular dye that is not internalized in vesicles.

-

-

Imaging:

-

Image the stained nerve terminals using an epifluorescence microscope equipped with a suitable filter set for FM1-43 (e.g., excitation ~480 nm, emission ~560 nm).[1]

-

-

Destaining (Unloading):

-

To observe exocytosis, stimulate the neurons again in a dye-free standard saline solution (e.g., with high K+ buffer or electrical stimulation).

-

Monitor the decrease in fluorescence intensity as the dye is released from the vesicles into the extracellular space.

-

DNA Labeling and Fluorescence Spectroscopy

This protocol outlines the general steps for studying the interaction of styryl dyes with DNA.[12]

-

Preparation of Solutions:

-

Prepare a stock solution of the styryl dye (e.g., 5 mM in DMSO).

-

Prepare a solution of DNA (e.g., from calf thymus) in a suitable buffer (e.g., 0.01 M PBS, pH 7.4).

-

-

Spectroscopic Measurements:

-

For absorption spectra, add the dye stock solution to the buffer to a final concentration of 10 µM in the absence and presence of DNA. Record the UV-Vis absorption spectrum.

-

For fluorescence spectra, excite the sample at a suitable wavelength (e.g., 488 nm) and record the emission spectrum in the absence and presence of DNA.[12]

-

-

Quantum Yield Calculation:

-

Calculate the fluorescence quantum yield relative to a standard fluorophore with a known quantum yield (e.g., fluorescein (B123965) in DMSO, Φ = 0.79).[1]

-

Signaling Pathways and Experimental Workflows

Styryl dyes are powerful tools for visualizing complex biological processes. Below are diagrams illustrating some of these applications.

Visualization of Neuronal Action Potential

Voltage-sensitive styryl dyes can monitor the changes in membrane potential that occur during an action potential. The dye molecules insert into the neuronal membrane and their fluorescence intensity or spectrum changes in response to the electric field across the membrane.[13][14]

Caption: Neuronal action potential and corresponding styryl dye fluorescence changes.

Experimental Workflow for Synaptic Vesicle Recycling Assay

The use of FM dyes to study synaptic vesicle recycling involves a series of staining, washing, and imaging steps to track the endocytosis and exocytosis of vesicles.[2][5]

Caption: Workflow for studying synaptic vesicle recycling with FM dyes.

Clathrin-Mediated Endocytosis Pathway

Styryl dyes are internalized into cells via endocytosis. This diagram illustrates the clathrin-mediated pathway, a major route for cellular uptake.

Caption: Simplified diagram of the clathrin-mediated endocytosis pathway.

Applications in Drug Discovery and Development

The unique properties of styryl dyes make them valuable tools in the drug discovery pipeline.

-

High-Throughput Screening (HTS): Styryl dyes can be used in HTS assays to identify compounds that modulate ion channel activity or membrane trafficking. Changes in fluorescence can serve as a readout for drug efficacy.

-

Toxicity Screening: Some styryl dyes can be used to assess cytotoxicity by monitoring changes in membrane integrity or mitochondrial function.

-

Drug Delivery: The styryl group itself can be incorporated into drug molecules to enhance properties like lipophilicity and oral absorption.[15] Furthermore, fluorescent styryl moieties can be attached to drug candidates to visualize their cellular uptake and subcellular localization.

Conclusion

Styryl dyes represent a remarkable class of fluorescent probes that have significantly advanced our understanding of cellular biology. From their initial discovery to the ongoing development of novel derivatives with enhanced properties, these molecules continue to be at the forefront of bioimaging. This technical guide provides a comprehensive overview of their synthesis, properties, and applications, serving as a valuable resource for researchers and professionals seeking to harness the power of these versatile tools in their own investigations. The continued exploration of styryl dye chemistry promises to yield even more sophisticated probes for unraveling the complexities of the cell.

References

- 1. scispace.com [scispace.com]

- 2. Using the fluorescent styryl dye FM1-43 to visualize synaptic vesicles exocytosis and endocytosis in motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Khan Academy [khanacademy.org]

- 5. Using the Fluorescent Styryl Dye FM1-43 to Visualize Synaptic Vesicles Exocytosis and Endocytosis in Motor Nerve Terminals | Springer Nature Experiments [experiments.springernature.com]

- 6. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Fluorescent Measurement of Synaptic Activity Using FM Dyes in Dissociated Hippocampal Cultured Neurons [en.bio-protocol.org]

- 10. youtube.com [youtube.com]

- 11. Screening workflow | High Throughput Screening Core [u.osu.edu]

- 12. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FM1-43 endocytic uptake assay in HIPSC derived neurons [protocols.io]

- 14. High-Throughput Approaches for Screening and Analysis of Cell Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. teachmephysiology.com [teachmephysiology.com]

An In-depth Technical Guide to 4-Di-2-ASP: Solubility, Solvent Preparation, and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent dye 4-Di-2-ASP ((E)-4-(4-(diethylamino)styryl)-1-methylpyridin-1-ium iodide)), a valuable tool in cellular and neuroscience research. This document details its solubility characteristics, provides protocols for solvent and solution preparation, and outlines its application in staining mitochondria and nerve terminals.

Core Properties of this compound

This compound is a lipophilic cationic styryl dye that exhibits fluorescence upon binding to membranes. Its photostability and low cellular toxicity make it an excellent probe for imaging living cells and tissues.[1][2][3] It is commonly used as a marker for mitochondria and for visualizing presynaptic nerve terminals, independent of neuronal activity.[1][3][4][5] The dye's fluorescence emission is environmentally sensitive, showing enhanced brightness when incorporated into lipid membranes.

Quantitative Solubility Data

The solubility of this compound is a critical factor in preparing stock and working solutions for experimental use. The following table summarizes its known solubility in various common laboratory solvents.

| Solvent | Solubility | Notes |

| Dimethyl sulfoxide (B87167) (DMSO) | ≥52.6 mg/mL[4] | One source indicates solubility up to 100 mg/mL (253.62 mM) may be achieved with the use of ultrasonic agitation. It is important to use newly opened, hygroscopic DMSO for best results.[6] |

| Ethanol (EtOH) | ≥24.5 mg/mL[4] | --- |

| Dimethylformamide (DMF) | Soluble[1][7] | Quantitative data not specified. |

| Chloroform | Soluble[1][7] | Quantitative data not specified. |

| Water | Insoluble[4] | --- |

Experimental Protocols

Preparation of Stock Solutions

The preparation of a concentrated stock solution is the first step in utilizing this compound for cellular imaging. This practice minimizes repetitive weighing of small quantities and reduces the potential for error.[8]

Materials:

-

This compound powder

-

High-quality, anhydrous Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes or amber vials

-

Vortex mixer and sonicator (optional, but recommended for higher concentrations)

Protocol:

-

Weighing: Accurately weigh the desired amount of this compound powder.

-

Dissolving: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). For a 10 mM stock solution, you would dissolve 3.94 mg of this compound (Molecular Weight: 394.29 g/mol ) in 1 mL of DMSO.

-

Mixing: Vortex the solution thoroughly until the dye is completely dissolved. For higher concentrations, sonication may be necessary to ensure complete dissolution.[6]

-

Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber vials.[6] Store the aliquots protected from light. For long-term storage (up to 6 months), store at -80°C. For short-term storage (up to 1 month), -20°C is sufficient.[6]

Preparation of Working Solutions

The working solution is a dilution of the stock solution in a physiologically compatible buffer. The final concentration of the working solution will depend on the specific application and cell type.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Physiological buffer (e.g., serum-free cell culture medium, Hanks' Balanced Salt Solution (HBSS), or Phosphate-Buffered Saline (PBS))

Protocol:

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.

-